molecular formula C18H20N4O3S B2650290 2-morpholino-2-oxo-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide CAS No. 899993-81-8

2-morpholino-2-oxo-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide

Cat. No.: B2650290
CAS No.: 899993-81-8
M. Wt: 372.44
InChI Key: BIUATYKESVXXQK-UHFFFAOYSA-N
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Description

2-Morpholino-2-oxo-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide is a synthetic small molecule designed for research applications. Its structure incorporates a thieno[3,4-c]pyrazole core, a scaffold recognized in scientific literature for its potential as a protein kinase inhibitor . The molecule is further functionalized with a morpholino group, a heterocycle commonly employed in medicinal chemistry to fine-tune properties like solubility and metabolic stability, and which has been identified as a key pharmacophore in ligands for various biological targets . The ortho-tolyl substituent on the pyrazole ring adds steric and electronic diversity, contributing to the compound's unique binding characteristics. This combination of features makes it a candidate for investigating signal transduction pathways and cellular proliferation mechanisms. Researchers can explore its potential in areas such as oncology and neuroscience. The compound is provided with guaranteed high purity and stability for reliable experimental results. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-morpholin-4-yl-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3S/c1-12-4-2-3-5-15(12)22-16(13-10-26-11-14(13)20-22)19-17(23)18(24)21-6-8-25-9-7-21/h2-5H,6-11H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIUATYKESVXXQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C3CSCC3=N2)NC(=O)C(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-morpholino-2-oxo-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide typically involves multi-step organic reactions. One common approach is the condensation of a thieno[3,4-c]pyrazole derivative with a morpholine derivative under controlled conditions. The reaction may require the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry, microwave-assisted synthesis, and green chemistry principles may be employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-morpholino-2-oxo-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains and fungi. In vitro assays have shown that it possesses substantial antibacterial activity against Gram-positive and Gram-negative bacteria, as well as antifungal properties against phytopathogenic fungi.

Case Study : A series of pyrazole derivatives were synthesized and tested for their antimicrobial activity. The results indicated that the compound exhibited higher potency than conventional antibiotics in inhibiting bacterial growth, making it a promising candidate for developing new antimicrobial agents .

Antiviral Properties

Research indicates that certain pyrazole derivatives can act as antiviral agents by inhibiting viral replication. The specific compound has shown potential against viruses such as the herpes simplex virus and human immunodeficiency virus.

Mechanism of Action : The antiviral activity is believed to stem from the compound's ability to interfere with viral enzymes or inhibit viral entry into host cells. Studies utilizing molecular docking techniques have suggested possible binding sites within viral proteins .

Anti-inflammatory Effects

Inflammation is a critical factor in many diseases, including autoimmune disorders. Pyrazole derivatives have been investigated for their anti-inflammatory properties. The compound has been shown to reduce inflammatory markers in cell culture models, indicating its potential use in treating inflammatory conditions.

Case Study : In vitro studies demonstrated that treatment with the compound led to a significant decrease in pro-inflammatory cytokines, suggesting its therapeutic potential in managing inflammatory diseases .

Pesticidal Activity

The compound's structural characteristics suggest potential applications in agriculture as a pesticide or herbicide. Preliminary studies have indicated that it may possess herbicidal activity against common weeds.

Research Findings : A series of experiments revealed that the compound effectively inhibited the growth of specific weed species at low concentrations, indicating its potential as an environmentally friendly herbicide alternative .

Summary Table of Applications

Application AreaActivity TypeKey Findings
AntimicrobialBacterial & FungalExhibits significant activity against various strains; higher potency than standard antibiotics .
AntiviralViral InhibitionPotential efficacy against herpes simplex virus and HIV; interferes with viral replication .
Anti-inflammatoryCytokine ReductionReduces pro-inflammatory cytokines in vitro; potential for treating inflammatory diseases .
AgriculturalHerbicidalEffective growth inhibition of specific weeds; promising as an eco-friendly herbicide alternative .

Mechanism of Action

The mechanism of action of 2-morpholino-2-oxo-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Core Heterocyclic Modifications

The thieno[3,4-c]pyrazole core is shared among several analogs, but substituent variations significantly alter properties:

Compound Name/ID Core Structure Key Substituents Synthesis Yield Reference
Target Compound Thieno[3,4-c]pyrazole - 2-(o-Tolyl)
- 3-(Morpholinoacetamide)
Not reported -
Compound 6 Thiazolidinone - 4-Oxo-thiazolidinone
- Coumarin-4-yloxyacetamide
45%
Compound 9 1,3-Oxazepin - 4,7-Dioxo-oxazepin
- Coumarin-4-yloxyacetamide
40%
Patent Compound Thieno[3,4-c]pyrrole - Ethoxy-4-methoxyphenyl
- Methyl-sulfonylethyl
Not reported

Key Observations :

  • The target compound’s morpholino group distinguishes it from coumarin-containing analogs (e.g., Compounds 6–11), which may influence electronic properties and hydrogen-bonding capacity .

Physicochemical and Spectroscopic Properties

Spectroscopic Data from Analogs

Compound ID 1H-NMR (δ, ppm) IR (cm⁻¹) Molecular Formula
Compound 6 2.35 (s, 3H, CH₃), 7.25–7.60 (m, Ar-H) 1680 (C=O), 3200 (N-H) C₂₂H₁₉N₃O₄S
Compound 9 2.40 (s, 3H, CH₃), 7.30–7.80 (m, Ar-H) 1720 (C=O), 3100 (N-H) C₂₃H₂₁N₃O₆S

Comparison :

  • The target compound’s morpholino group would likely introduce distinct NMR signals (e.g., δ 3.50–3.70 ppm for morpholine protons) and IR stretches near 1100 cm⁻¹ (C-O-C) .
  • The absence of coumarin groups in the target compound may reduce UV absorption compared to Compounds 6–11.

Hydrogen Bonding and Crystallinity

Hydrogen bonding patterns, critical for crystal packing and solubility, vary significantly:

  • Coumarin-containing analogs (Compounds 6–11) may form intermolecular H-bonds via carbonyl and amino groups .
  • The patent compound emphasizes crystal form optimization , likely leveraging sulfonyl and ethoxy groups for robust lattice interactions.
  • The target compound’s morpholino group could enhance solubility via H-bond acceptance, contrasting with the hydrophobic o-tolyl group .

Biological Activity

The compound 2-morpholino-2-oxo-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide is a thieno[3,4-c]pyrazole derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C15H18N4O2S\text{C}_{15}\text{H}_{18}\text{N}_4\text{O}_2\text{S}

This structure features a morpholino group and a thieno[3,4-c]pyrazole moiety, which are critical for its biological activity.

Pharmacological Activities

Research indicates that thieno[3,4-c]pyrazole derivatives exhibit various biological activities, including:

  • Antioxidant Activity : Studies have shown that thieno[3,4-c]pyrazoles can act as antioxidants. For instance, a study demonstrated that these compounds could mitigate oxidative stress in erythrocytes exposed to toxic agents like 4-nonylphenol, suggesting their potential protective effects in biological systems .
  • Anti-inflammatory Effects : Thieno[3,4-c]pyrazole derivatives have been reported to possess anti-inflammatory properties. Compounds similar to this compound have shown efficacy in inhibiting pro-inflammatory cytokines and mediators in various models .
  • Antimicrobial Activity : Some derivatives have demonstrated significant antimicrobial properties against various pathogens. This suggests potential applications in treating infections .

The biological activity of this compound may involve multiple mechanisms:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced inflammation and pain .
  • Scavenging Free Radicals : The antioxidant activity is likely due to the compound's ability to scavenge free radicals and reduce oxidative stress markers in cells .

Case Studies

Several studies have investigated the biological effects of thieno[3,4-c]pyrazole derivatives:

  • Erythrocyte Protection Study : In a study involving African catfish (Clarias gariepinus), thieno[3,4-c]pyrazole compounds were administered to assess their protective effects against oxidative damage induced by 4-nonylphenol. The results indicated a significant reduction in erythrocyte malformations compared to control groups .
  • Anti-inflammatory Activity Assessment : Another study evaluated the anti-inflammatory potential of related compounds in murine models. The results showed a marked decrease in paw edema and levels of inflammatory mediators following treatment with thieno[3,4-c]pyrazole derivatives .

Data Tables

Here is a summary table showcasing the biological activities and corresponding studies:

Biological ActivityStudy ReferenceFindings
Antioxidant Reduced oxidative stress in erythrocytes exposed to toxins
Anti-inflammatory Decreased paw edema and inflammatory markers in murine models
Antimicrobial Significant activity against various pathogens

Q & A

Q. What are the standard synthetic routes for preparing 2-morpholino-2-oxo-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide?

Methodological Answer: The compound can be synthesized via a multi-step protocol involving:

Intermediate Preparation : React 2-chloroacetamide derivatives with substituted pyrimidines or pyrazoles under anhydrous conditions.

Morpholine Incorporation : Reflux the intermediate with morpholine and anhydrous potassium carbonate in dry toluene for 8–10 hours to introduce the morpholino moiety .

Purification : Filter the reaction mixture, remove solvents under reduced pressure, and crystallize the product from ethanol (95% yield).

Q. Key Reaction Conditions Table :

StepReagents/ConditionsTimeYield
12-chloroacetamide derivatives, K₂CO₃, dry toluene8–10 h~70–85%
2Morpholine, reflux8–10 h~75–90%

Q. How is this compound characterized to confirm its structural integrity?

Methodological Answer: A combination of spectral and analytical techniques is employed:

  • IR Spectroscopy : Identify carbonyl (C=O) and morpholino (C-O-C) stretches .
  • NMR (¹H/¹³C) : Assign protons and carbons in the thieno-pyrazole and o-tolyl groups.
  • Mass Spectrometry : Confirm molecular ion peaks and fragmentation patterns .
  • Elemental Analysis : Validate empirical formulas (e.g., C, H, N content within ±0.3% of theoretical values) .

Q. What are the preliminary biological screening methods for this compound?

Methodological Answer: Initial bioactivity screening involves:

  • In Vitro Assays : Test against cancer cell lines (e.g., MTT assay) or microbial strains (e.g., agar dilution).
  • Electrochemical Analysis : Cyclic voltammetry to study redox behavior, correlating electronic properties with bioactivity .
  • Antioxidant Activity : DPPH or ABTS radical scavenging assays, with quantification of total phenolic content if applicable .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound under varying reaction conditions?

Methodological Answer: Use a Design of Experiments (DoE) approach:

  • Variables : Solvent polarity (toluene vs. DMF), temperature (reflux vs. microwave), and stoichiometry (morpholine:intermediate ratio).
  • Response Surface Methodology (RSM) : Model interactions between variables to predict optimal conditions .
  • Validation : Compare yields and purity (HPLC) across trials. Contradictions in yield data may arise from solvent purity or moisture sensitivity .

Q. How can structural modifications enhance the compound’s bioactivity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies :
    • Modify the o-tolyl group (e.g., halogen substitution) to alter lipophilicity.
    • Replace morpholino with piperazine or thiomorpholine to assess heterocycle impact .
  • Click Chemistry : Introduce triazole or isoxazole rings via CuAAC reactions to diversify functional groups .

Q. SAR Design Table :

ModificationPurposeAssay Example
o-Tolyl → p-FluorophenylIncrease metabolic stabilityCytochrome P450 inhibition assay
Morpholino → PiperazineEnhance solubilityLogP measurement

Q. How should researchers resolve contradictions in spectral data during characterization?

Methodological Answer:

  • Cross-Validation : Compare NMR/IR data with computational simulations (e.g., DFT for ¹³C chemical shifts).
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula discrepancies (e.g., isotopic patterns).
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or regioselectivity .

Q. What methodologies assess the environmental fate of this compound?

Methodological Answer: Adopt a tiered approach from Project INCHEMBIOL :

Physicochemical Properties : Measure logKow (octanol-water partition coefficient) and hydrolysis rate.

Biotic/Abiotic Degradation : Use HPLC-MS to track degradation products in simulated environmental matrices.

Ecotoxicity : Test on model organisms (e.g., Daphnia magna) to estimate LC₅₀ values.

Q. How can electrochemical properties predict biological interactions?

Methodological Answer:

  • Cyclic Voltammetry : Determine redox potentials to identify electron-rich regions prone to metabolic oxidation.
  • Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to correlate with antioxidant or pro-oxidant activity .

Data Contradiction Analysis Example :
If conflicting bioactivity data arise between assays:

  • Reproducibility Check : Standardize protocols (e.g., cell culture conditions, solvent controls).
  • Meta-Analysis : Compare results with structurally analogous compounds (e.g., quinazolinone derivatives) to identify outliers .

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